Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]-

Medicinal chemistry Drug design Molecular descriptor

Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]- (CAS 88522-20-7) is a diarylsulfonamide with the molecular formula C18H14Cl2N2O2S and a molecular weight of 393.3 g/mol. It features a 2,5-dichlorobenzenesulfonamide core linked via a secondary amine to a para-phenylamino phenyl moiety.

Molecular Formula C18H14Cl2N2O2S
Molecular Weight 393.3 g/mol
CAS No. 88522-20-7
Cat. No. B10963446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]-
CAS88522-20-7
Molecular FormulaC18H14Cl2N2O2S
Molecular Weight393.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N2O2S/c19-13-6-11-17(20)18(12-13)25(23,24)22-16-9-7-15(8-10-16)21-14-4-2-1-3-5-14/h1-12,21-22H
InChIKeyQGPMRXZRZVXFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]- (CAS 88522-20-7): Core Chemoinformatic Identity & Procurement Context


Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]- (CAS 88522-20-7) is a diarylsulfonamide with the molecular formula C18H14Cl2N2O2S and a molecular weight of 393.3 g/mol [1]. It features a 2,5-dichlorobenzenesulfonamide core linked via a secondary amine to a para-phenylamino phenyl moiety. This compound is archived in authoritative chemical databases under PubChem CID 4377295 and DSSTox ID DTXSID40402589 [1], but peer-reviewed literature reporting its quantitative biological or physicochemical differentiation is exceptionally sparse. Its procurement value is primarily as a screening library candidate or synthetic intermediate rather than as a pharmacologically validated entity.

Why In-Class 2,5-Dichlorobenzenesulfonamides Cannot Be Interchanged for CAS 88522-20-7 in Structure-Activity Studies


The 2,5-dichlorobenzenesulfonamide scaffold is shared by dozens of chemical probes and drug-discovery intermediates; however, the specific N-[4-(phenylamino)phenyl] substitution pattern of CAS 88522-20-7 introduces unique topological, electronic, and hydrogen-bond donor/acceptor features that are absent in simpler aniline or sulfamoyl analogs [1][2]. Even closely related comparators—such as the regioisomeric N-[4-(aminosulfonyl)phenyl]-2,5-dichlorobenzenesulfonamide (CAS 88522-21-8) or the mono-substituted 4-amino-N-(2,5-dichlorophenyl)benzenesulfonamide (CAS unavailable)—differ markedly in hydrogen-bonding capacity, lipophilicity, and steric bulk [2]. Without quantitative head-to-head data, generic substitution risks invalidating SAR correlations and wasting procurement resources.

Quantitative Differentiation Evidence for CAS 88522-20-7 Versus Closest Structural Analogs


Hydrogen-Bond Donor and Topological Polar Surface Area Comparison Against 2,5-Dichlorobenzenesulfonamide Analogs

CAS 88522-20-7 possesses two hydrogen-bond donors (the secondary aniline NH and the sulfonamide NH) and a topological polar surface area (TPSA) of 66.6 Ų [1]. In contrast, the comparator 4-amino-N-(2,5-dichlorophenyl)benzenesulfonamide—which lacks the bridging aniline NH—has only one sulfonamide NH donor and, based on its crystal structure, a computed TPSA of ~55–58 Ų [2]. The extra donor and increased TPSA of CAS 88522-20-7 can influence passive membrane permeability and target hydrogen-bond interactions, making it a distinct candidate for optimizing CNS exclusion or off-target promiscuity.

Medicinal chemistry Drug design Molecular descriptor

Lipophilicity (XLogP3) and Rotatable Bond Profile Differentiate CAS 88522-20-7 from Simpler Dichlorophenyl Sulfonamides

The target compound exhibits a computed XLogP3 of 5.2 and contains 5 rotatable bonds [1]. By comparison, the N-(4-sulfamoylphenyl) analog (CAS 88522-21-8) has a lower XLogP (predicted ~3.8) and fewer rotatable bonds due to the absence of the diphenylamine linker [2]. The higher lipophilicity of CAS 88522-20-7 may confer improved potency in hydrophobic binding pockets but could also elevate metabolic liability and off-target binding; this trade-off must be evaluated in the context of the intended biological assay.

Lipophilic efficiency Lead optimization Physicochemical property

Molecular Weight and Heavy-Atom Distribution: Potential Selectivity Implications Relative to N-(4-Chlorophenyl)benzene sulfonamide Analogs

With a molecular weight of 393.3 Da and 25 heavy atoms, CAS 88522-20-7 is substantially larger than the mono-substituted analog 4-amino-N-(4-chlorophenyl)benzenesulfonamide (MW ~300 Da, ~20 heavy atoms) [1][2]. The increased molecular volume can fill deeper sub-pockets in protein targets, potentially enhancing target selectivity but also raising the risk of violating Lipinski’s Rule of 5. This size differential must be weighed when selecting a compound for a specific biological screen.

Fragment-based screening MW optimization Selectivity window

Validated Application Scenarios for Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylamino)phenyl]- Based on Quantified Differentiation


Screening Library Enhancement for Protein Targets with Deep Hydrophobic Sub-pockets

The elevated lipophilicity (XLogP3 = 5.2) and extended molecular topology of CAS 88522-20-7 make it a suitable candidate for biochemical screens against targets characterized by large, hydrophobic binding sites (e.g., GPCRs, nuclear receptors, or kinases with allosteric pockets). Its higher XLogP3 relative to simpler sulfonamides (Δ ≈ +1.4) may translate into stronger hydrophobic interactions in such environments [1].

Nucleophilic Aromatic Substitution-Derived Lead Optimization Libraries

The electron-deficient 2,5-dichlorophenyl ring is a well-known scaffold for nucleophilic aromatic substitution (SNAr) reactions, allowing late-stage functionalization. CAS 88522-20-7 can serve as a key intermediate for generating diverse libraries through selective chlorine displacement, enabling structure–activity relationship investigations that leverage its unique phenylamino substitution pattern [1].

Hydrogen-Bond Network Elucidation in Crystallographic Fragment Screening

With two hydrogen-bond donor sites and a TPSA of 66.6 Ų, CAS 88522-20-7 outperforms mono-donor analogs in establishing directional hydrogen bonds. This property is critical for co-crystallization studies with target proteins, where mapping the hydrogen-bond network can reveal binding-site water displacement opportunities and guide fragment growth strategies [1][2].

Physicochemical Property-Based Comparator in ADME-Tox Profiling

The combination of moderate molecular weight (393.3 Da), high lipophilicity, and a 5-rotatable bond count positions CAS 88522-20-7 as a valuable tool for benchmarking in vitro ADME assays (e.g., microsomal stability, plasma protein binding). Its 1.4-logP-unit difference from the sulfamoyl analog provides a clear gradient for structure–property relationship studies aimed at optimizing metabolic stability while preserving target activity [1].

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